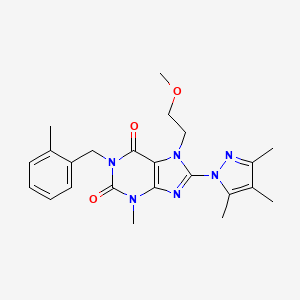![molecular formula C27H25N3O3 B6419472 4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941120-90-7](/img/structure/B6419472.png)
4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a fascinating molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features make it an interesting subject for scientific research and industrial production.
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for preparing this compound involves the cyclization of appropriate precursors under specific conditions. The synthesis typically starts with the reaction of a substituted benzyl alcohol with a phenyl ethyl ketone, followed by cyclization and further functionalization to obtain the desired pyrrolo[3,4-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound might involve optimizing reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and temperature conditions to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Converts certain functional groups to more oxidized states.
Reduction: : Often involves the reduction of nitro groups or carbonyl functionalities.
Substitution: : Involves replacing one functional group with another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alcohols, amines.
Major Products
Major products of these reactions depend on the specific pathways but can include various derivatives with altered functional groups, enhancing the compound's properties for specific applications.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in diverse reactions, making it valuable for designing new materials and catalysts.
Biology
In biological research, this compound's structure may interact with biological molecules, such as proteins or nucleic acids, enabling studies on its potential as a drug candidate or as a tool for probing biological pathways.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its interactions with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound may find uses in creating specialized materials, such as polymers or coatings, due to its distinctive chemical properties.
作用机制
The compound's mechanism of action involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various effects. The specific pathways and targets depend on the compound's structure and the nature of its modifications during reactions.
相似化合物的比较
Unique Features
Compared to similar compounds, "4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione" stands out due to its combination of benzyl, phenyl, and pyrrolo[3,4-d]pyrimidine moieties, which confer unique chemical and biological properties.
List of Similar Compounds
Similar compounds include:
4-[4-(methoxy)phenyl]-6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the benzyl ether group, leading to different reactivity.
6-(2-phenylethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the substituted benzyl group, affecting its biological interactions.
4-[4-(benzyloxy)phenyl]-pyrrolo[3,4-d]pyrimidine-2,5-dione: : Lacks the phenylethyl group, altering its overall properties.
This compound's uniqueness lies in the specific arrangement and interaction of its functional groups, making it a versatile and valuable molecule for various scientific and industrial applications.
属性
IUPAC Name |
6-(2-phenylethyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c31-26-24-23(17-30(26)16-15-19-7-3-1-4-8-19)28-27(32)29-25(24)21-11-13-22(14-12-21)33-18-20-9-5-2-6-10-20/h1-14,25H,15-18H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQORPWVNITZLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N1CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6419390.png)
![8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6419392.png)
![7-[(6-chloro-2-fluorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-t rihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B6419399.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419407.png)
![1-(2,3-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6419408.png)
![2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B6419410.png)

![4-[(4-chlorophenyl)methyl]-1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6419421.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-7-(propan-2-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419429.png)

![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6419448.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylimidazole](/img/structure/B6419456.png)
![2-(2-methoxyphenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6419459.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B6419461.png)
